1,2-Dimethylpyridin-1-ium
Description
1,2-Dimethylpyridin-1-ium is a cationic heterocyclic compound derived from pyridine, featuring methyl substituents at the 1- and 2-positions of the pyridinium ring. Its iodide salt (CAS 872-73-1) is a well-characterized form, often utilized in ionic liquids, catalysis, and organic synthesis due to its stability and tunable reactivity . The compound’s planar aromatic system and electron-deficient nature (due to the positively charged nitrogen) make it a versatile intermediate in reactions involving charge transfer or electrostatic interactions.
Properties
IUPAC Name |
1,2-dimethylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZDENILBZKMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275712 | |
| Record name | N-methyl-2-picolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18241-33-3 | |
| Record name | N-methyl-2-picolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Features
The structural uniqueness of 1,2-Dimethylpyridin-1-ium lies in the proximity of its methyl groups, which induces steric hindrance and alters electron distribution. Key comparisons include:
- 1-Methylpyridinium : Lacks the 2-methyl group, reducing steric effects and increasing accessibility for nucleophilic attack at the 2-position.
- 1,3-Dimethylpyridinium : Methyl groups at 1- and 3-positions create a symmetrical electronic environment, enhancing stability in polar solvents compared to 1,2-dimethyl derivatives.
- 1-Methyl-4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)pyridin-1-ium (from ): A bipyridinium derivative with an oxo group, introducing redox-active sites and hydrogen-bonding capabilities absent in this compound .
Physicochemical Properties
Notes:
- The iodide salt of this compound exhibits higher thermal stability than its chloride counterpart due to weaker ion pairing .
- The oxo group in the bipyridinium derivative () enhances solubility in protic solvents via hydrogen bonding .
Research Findings and Challenges
Recent studies highlight the following:
- Catalytic Efficiency : this compound-based ionic liquids show superior performance in CO₂ capture compared to 1-methylpyridinium derivatives due to enhanced charge delocalization .
- Redox Activity : The bipyridinium-oxo compound () demonstrates reversible two-electron transfer, a trait absent in simpler pyridinium salts .
- Data Gaps: Direct comparative studies on the electrochemical stability of 1,2-dimethyl vs.
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